![molecular formula C10H11BrO3 B11784458 6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11784458.png)
6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound with the molecular formula C10H11BrO3 It features a bromine atom and a methoxymethyl group attached to a dihydrobenzo[b][1,4]dioxine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine typically involves the bromination of a suitable precursor, followed by the introduction of the methoxymethyl group. One common method involves the bromination of 2,3-dihydrobenzo[b][1,4]dioxine using bromine or a brominating agent under controlled conditions. The methoxymethyl group can then be introduced via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers or organic semiconductors.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving brominated compounds.
Wirkmechanismus
The mechanism of action of 6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The bromine atom and methoxymethyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-7-cyclopropyl-1,4-benzodioxane: This compound features a cyclopropyl group instead of a methoxymethyl group and exhibits different reactivity and applications.
6-Bromo-7-(methoxymethyl)-1,4-benzodioxane: Similar in structure but with different substitution patterns, leading to variations in chemical behavior and applications.
Uniqueness
6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H11BrO3 |
|---|---|
Molekulargewicht |
259.10 g/mol |
IUPAC-Name |
6-bromo-7-(methoxymethyl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C10H11BrO3/c1-12-6-7-4-9-10(5-8(7)11)14-3-2-13-9/h4-5H,2-3,6H2,1H3 |
InChI-Schlüssel |
FKGKTCHXODKBPO-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC2=C(C=C1Br)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



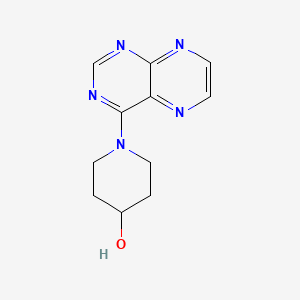
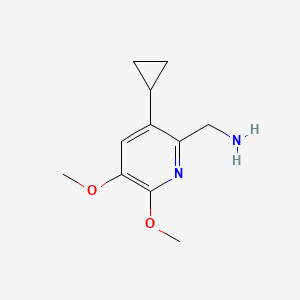
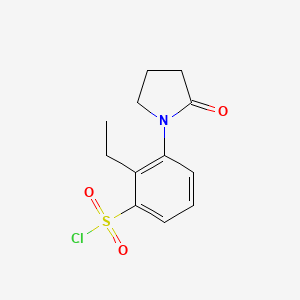

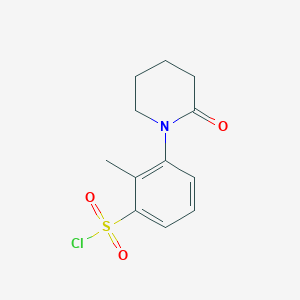
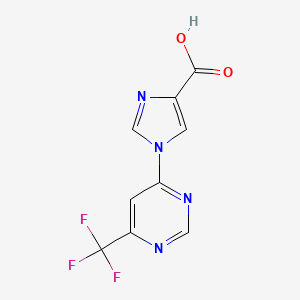
![1,5-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11784431.png)
![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11784440.png)


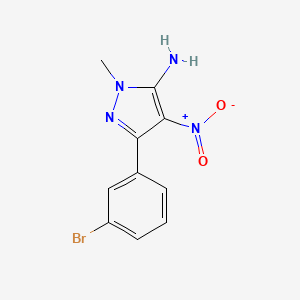
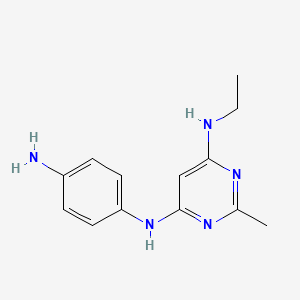
![2-(3,5-Dichloro-4-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11784460.png)
